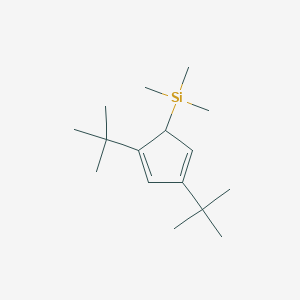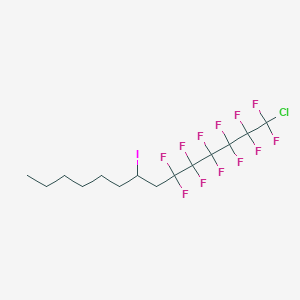![molecular formula C9H8O2 B14300410 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one CAS No. 112518-91-9](/img/structure/B14300410.png)
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one is a unique bicyclic compound characterized by its intricate structure and significant chemical properties. This compound is part of the homobarrelenone family and is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one typically involves a high-pressure cycloaddition-thermal cycloreversion procedure. The Diels–Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene forms homobarrelenone upon heating at approximately 130°C . This method can be modified to produce 1-hydroxy-, 3-methoxy-, 1-chloro-, and 3-chlorohomobarrelenones . High-pressure cycloaddition improves the yields of the Diels–Alder adducts .
Análisis De Reacciones Químicas
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form stable intermediates, which can then participate in further chemical transformations. These interactions are crucial for its applications in synthesis and research .
Comparación Con Compuestos Similares
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one can be compared with other similar compounds such as:
- 3-Methoxybicyclo[3.2.2]nona-3,6,8-trien-2-one
- 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
- 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their reactivity and applications. The presence of different functional groups (e.g., hydroxy, methoxy, chloro) imparts unique properties to each compound, making them suitable for specific reactions and uses .
Propiedades
Número CAS |
112518-91-9 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1-hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H8O2/c10-8-2-1-7-3-5-9(8,11)6-4-7/h1-7,11H |
Clave InChI |
ZXYGXKDVSHXNIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2(C=CC1C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
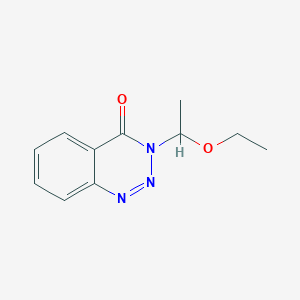
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
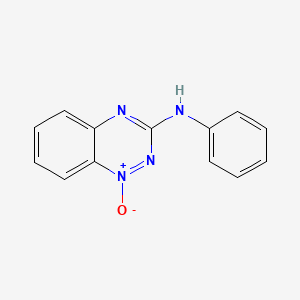
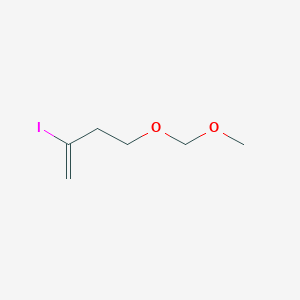
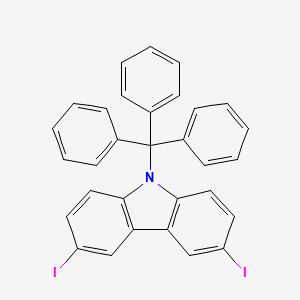
![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
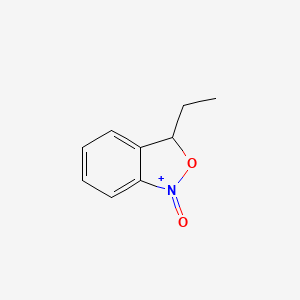

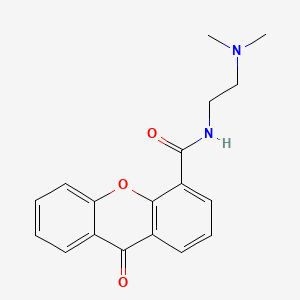
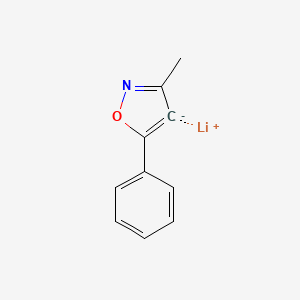
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
